molecular formula C8H10Br2N2S B6349942 {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 133067-70-6

{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349942
CAS No.: 133067-70-6
M. Wt: 326.05 g/mol
InChI Key: ADASRXGBBWYRKT-UHFFFAOYSA-N
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Description

“{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H10Br2N2S . It has a molecular weight of 326.0514 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8 (7)6-12-9 (10)11;/h2-5H,6H2,1H3, (H3,10,11);1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 326.0514 . It should be stored at a temperature between 28°C .

Scientific Research Applications

  • Natural Source and Biological Activity : Bromophenol derivatives, similar in structure to the compound , have been isolated from the red alga Rhodomela confervoides. These compounds were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in these regards (Zhao et al., 2004).

  • Ionic Liquid Application in Chemical Reactions : The use of ionic liquids, particularly bromide ions, in the form of ionic liquid for nucleophilic displacement reactions to regenerate phenols from aryl alkyl ethers highlights an application in synthetic chemistry. This methodology presents a green chemical approach due to its moderate use of hydrobromic acid (Boovanahalli et al., 2004).

  • Antibacterial Properties : Bromophenol derivatives from Rhodomela confervoides, structurally related to the compound , have shown moderate antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).

  • Carbonic Anhydrase Inhibitory Properties : Certain bromophenol derivatives, including natural products, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase enzymes. This research has implications in the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

  • Helicobacter pylori Agents : Compounds structurally similar to "{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide" have been explored for their potential as anti-Helicobacter pylori agents. This research contributes to the development of novel treatments for infections caused by this pathogen (Carcanague et al., 2002).

  • Antioxidant Activity : Bromophenol derivatives have been isolated and evaluated for their antioxidant activities. These compounds, including some newly identified ones, have shown potent antioxidant properties, suggesting their utility in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Safety and Hazards

The safety data sheet (MSDS) for “{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide” can be found at the provided link . It’s important to refer to this document for detailed safety and hazard information.

Mechanism of Action

Target of Action

It is known that similar compounds, such as s- (3,4-dichlorobenzyl) isothiourea (a22), act on the rod-shape maintenance mechanism of rod-like bacteria . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar target.

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its targets to disrupt their normal function

Biochemical Pathways

It is known that similar compounds can affect the fundamental process of bacterial cytokinesis , suggesting that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.

Result of Action

It is known that similar compounds can inhibit the formation of the z-ring by the structural protein ftsz, a bacterial homolog of tubulin . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.

Properties

IUPAC Name

(2-bromophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADASRXGBBWYRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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